Fmoc-Lys(Tfa)-OH
CAS No.: 76265-69-5
VCID: VC21541703
Molecular Formula: C23H23F3N2O5
Molecular Weight: 464.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Lys(Tfa)-OH, or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis, particularly in the context of Fmoc solid-phase peptide synthesis (SPPS). This compound is crucial for protecting the amino and side-chain groups during peptide assembly, ensuring the integrity and specificity of the synthesized peptides. Fmoc Solid-Phase Peptide Synthesis (SPPS)Fmoc-Lys(Tfa)-OH plays a vital role in Fmoc SPPS, which is the preferred method for peptide synthesis due to its high efficiency and quality . The Fmoc group protects the alpha-amino group, while the trifluoroacetyl (Tfa) group protects the epsilon-amino group of lysine. This dual protection ensures that the peptide chain grows in a controlled manner, minimizing unwanted side reactions. Protecting Groups
The Fmoc group is labile to bases, particularly secondary amines, making it suitable for solid-phase synthesis where the by-products can be easily washed away . ApplicationsFmoc-Lys(Tfa)-OH is primarily used in the synthesis of peptides where lysine residues need to be protected. Its applications span various fields, including pharmaceutical research, biotechnology, and biochemistry, where precise peptide synthesis is crucial for studying protein functions and interactions. Research Findings |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 76265-69-5 | ||||||
Product Name | Fmoc-Lys(Tfa)-OH | ||||||
Molecular Formula | C23H23F3N2O5 | ||||||
Molecular Weight | 464.4 g/mol | ||||||
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | ||||||
Standard InChI | InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)/t19-/m0/s1 | ||||||
Standard InChIKey | ZVLMWTPNDXNXSZ-IBGZPJMESA-N | ||||||
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | ||||||
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | ||||||
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | ||||||
Synonyms | Fmoc-Lys(Tfa)-OH;76265-69-5;Fmoc-N-epsilon-trifluoroacetyl-L-lysine;Nalpha-Fmoc-Nepsilon-trifluoroacetyl-L-lysine;AC1Q71CY;AC1Q71CZ;47536_ALDRICH;SCHEMBL178772;47536_FLUKA;C23H23F3N2O5;MolPort-003-934-156;CF-483;MFCD00153360;ZINC34781584;AKOS015909869;N|A-Fmoc-N|A-trifluoroacetyl-L-lysine;AJ-90172;AK-44091;K305;AB0014154;FT-0081956;FT-0651238;ST24047291;ST51054885;M-1005 | ||||||
PubChem Compound | 16213176 | ||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume